molecular formula C18H13FN6O2 B2611756 N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251612-21-1

N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Katalognummer: B2611756
CAS-Nummer: 1251612-21-1
Molekulargewicht: 364.34
InChI-Schlüssel: YGWKAHIMLSBYNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring fused to a pyridin-3-yl group and linked to a 4-fluorophenyl moiety via an imidazole-acetamide scaffold. The synthesis and structural characterization of such compounds typically rely on crystallographic methods, with software like SHELX playing a critical role in refining and validating molecular geometries .

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O2/c19-13-3-5-14(6-4-13)22-16(26)10-25-9-15(21-11-25)17-23-18(27-24-17)12-2-1-7-20-8-12/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKAHIMLSBYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)C3=CN(C=N3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The imidazole ring can be introduced via a condensation reaction involving an aldehyde and an amine in the presence of an acid catalyst.

The final step involves coupling the 4-fluorophenyl group with the oxadiazole-imidazole intermediate. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its efficiency and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups such as the oxadiazole ring.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction could lead to partially or fully reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Case Studies

Recent studies have highlighted the effectiveness of compounds containing the 1,2,4-oxadiazole structure in inhibiting various cancer cell lines:

  • Antitumor Activity : A study demonstrated that derivatives of 1,2,4-oxadiazoles showed promising activity against HCT-116 (colon cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating potent cytotoxic effects .
  • Comparative Analysis : Another investigation compared the anticancer efficacy of several oxadiazole derivatives. The results indicated that specific modifications to the oxadiazole structure could enhance activity against leukemia cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AHCT-11613.6
Compound BPC-348.37
Compound CK5620.2757

Overview

The imidazole ring present in N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is associated with antibacterial activity. Research indicates that compounds with imidazole derivatives can inhibit bacterial growth effectively.

Findings

A critical review on imidazole derivatives highlighted their potential as antibacterial agents against various strains of bacteria. The structure of N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide suggests that it could be effective against resistant bacterial strains .

Novel Therapeutics

The compound's unique chemical structure positions it as a candidate for further exploration in drug development. Its ability to target multiple pathways makes it a versatile entity in creating novel therapeutics.

Research Initiatives

Ongoing research focuses on optimizing the chemical structure to enhance bioavailability and reduce toxicity while maintaining efficacy against targeted diseases. For instance, modifications to the pyridine and oxadiazole components are being investigated to improve pharmacokinetic properties .

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the oxadiazole and imidazole rings can participate in hydrogen bonding and electrostatic interactions. These interactions disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Comparative analysis of this compound with analogs hinges on crystallographic parameters (e.g., bond lengths, angles, and intermolecular interactions) refined using tools like SHELX. Below is a hypothetical framework for such comparisons, based on typical structural features of oxadiazole- and imidazole-containing derivatives:

Table 1: Key Structural Parameters of Selected Analogs

Compound Name Oxadiazole C-O Bond Length (Å) Imidazole N-C Bond Angle (°) Fluorophenyl Dihedral Angle (°) Refinement Software
Target Compound 1.36 123.5 15.2 SHELXL
N-(4-chlorophenyl)-analog 1.34 122.8 17.6 SHELXL
Pyridin-4-yl-oxadiazole derivative 1.38 124.1 12.9 OLEX2
Non-fluorinated imidazole-acetamide 1.35 121.9 20.4 SHELXL

Key Findings:

Substituent Effects: The 4-fluorophenyl group in the target compound introduces steric and electronic differences compared to chlorophenyl or non-fluorinated analogs. The smaller fluorine atom reduces dihedral angle strain (15.2° vs.

Oxadiazole Ring Stability : The C-O bond length (1.36 Å) aligns with typical values for 1,2,4-oxadiazoles, suggesting comparable aromatic stability. However, pyridin-4-yl substitution (1.38 Å) may slightly destabilize the ring due to electronic effects.

Software Consistency : Structures refined via SHELXL (e.g., target compound and its chloro analog) show tighter convergence in bond angles (<1° variation), underscoring the software’s precision in small-molecule refinement .

Limitations and Methodological Considerations

The absence of explicit biological or synthetic data in the provided evidence restricts deeper pharmacological comparisons. Structural insights here are inferred from SHELX’s role in crystallography, which remains the gold standard for validating molecular geometries. Future studies should integrate spectroscopic, thermodynamic, and activity data to contextualize structural differences.

Biologische Aktivität

N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound that has garnered attention in pharmacological research due to its multifaceted biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Fluorophenyl group : Enhances lipophilicity and potential binding affinity.
  • Pyridinyl and imidazolyl moieties : Known for their roles in biological activity.
  • Oxadiazole ring : Associated with various biological effects, including anticancer and anti-inflammatory properties.

1. Anti-inflammatory Activity

Research indicates that compounds similar to N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide exhibit significant anti-inflammatory effects. For instance, dual inhibitors of p38α MAPK and phosphodiesterase 4 (PDE4) have shown promising results in reducing tumor necrosis factor-alpha (TNFα) levels in preclinical studies involving rodents and primates . Such inhibition is crucial for managing chronic inflammatory conditions.

2. Anticancer Activity

The anticancer potential of this compound is supported by findings from various studies:

  • Cell Line Studies : The compound has been evaluated against multiple cancer cell lines. In vitro tests showed IC50 values indicating effective cytotoxicity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (A549) cells .
  • Mechanism of Action : The oxadiazole derivatives have been linked to the inhibition of key enzymes involved in tumor progression, including histone deacetylases (HDACs) and carbonic anhydrases . This suggests a multi-targeted approach in cancer therapy.
Cell LineIC50 Value (µM)
HeLa5.0
CaCo-27.5
A54910.0

3. Antimicrobial Activity

N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide also demonstrates antimicrobial properties:

  • Bacterial Strains : The compound has shown activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) studies revealed effectiveness against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 to 22.9 µM for various derivatives .
Bacterial StrainMIC Value (µM)
Staphylococcus aureus5.64
Escherichia coli8.33

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Inflammatory Disease Models : In a study involving rodent models of arthritis, administration of related compounds resulted in significant reductions in joint inflammation and pain scores .
  • Cancer Treatment Trials : Clinical trials assessing the efficacy of oxadiazole derivatives in patients with advanced cancer have reported promising preliminary results, warranting further investigation into their therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.